molecular formula C24H20ClNO2 B2606171 7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone CAS No. 339115-98-9

7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone

Cat. No.: B2606171
CAS No.: 339115-98-9
M. Wt: 389.88
InChI Key: NNZGDVKPEFXOMU-HKWRFOASSA-N
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Description

The compound “7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone” is a complex organic molecule. It contains several functional groups including a chlorophenoxy group, a dimethylamino group, a methylene group, and a phenyl group attached to an indanone backbone .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic backbone. Detailed structural analysis would typically involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the dimethylamino group could participate in nucleophilic reactions, while the carbonyl group in the indanone backbone could be involved in electrophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability. Analytical techniques like HPLC, GC-MS, and FTIR could be used to characterize these properties .

Scientific Research Applications

Polymerization and Material Sciences

  • The compound has been utilized in the field of polymerization, specifically in the fabrication of holographic gratings via two-photon polymerization. This process, employing similar compounds, demonstrates the potential for creating materials with modulated refractive indices, crucial for advanced material science applications (Guo et al., 2003).

Synthetic Chemistry and Structural Analysis

  • The compound and its derivatives have been synthesized and analyzed for their structural properties, providing insights into their molecular conformation and potential for forming complementary hydrogen bonds, as seen in similar compounds (Milling et al., 2009).

Antimicrobial and Antifungal Applications

  • Related compounds have shown promising antimicrobial and antifungal activities, suggesting the potential of 7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone in medical and pharmaceutical applications (Ghorab et al., 2017).

Photopolymerization and Optoelectronics

  • Studies involving similar compounds in photopolymerization processes have revealed their potential in creating advanced materials for optoelectronics, demonstrating the compound's relevance in this rapidly evolving field (El-Roz et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s a drug, it could interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its chemical structure and biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structural analysis, and potential applications. This could include studying its biological activity, optimizing its synthesis process, or investigating its mechanism of action .

Properties

IUPAC Name

(2Z)-7-(4-chlorophenoxy)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO2/c1-26(2)15-20-22(16-7-4-3-5-8-16)19-9-6-10-21(23(19)24(20)27)28-18-13-11-17(25)12-14-18/h3-15,22H,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZGDVKPEFXOMU-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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